molecular formula C13H15FN4 B1439218 1-[1-(2-Fluoro-phenyl)-1H-imidazol-2-yl]-piperazine CAS No. 1019108-42-9

1-[1-(2-Fluoro-phenyl)-1H-imidazol-2-yl]-piperazine

Cat. No.: B1439218
CAS No.: 1019108-42-9
M. Wt: 246.28 g/mol
InChI Key: BJCILBRYXOSJPP-UHFFFAOYSA-N
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Description

1-[1-(2-Fluoro-phenyl)-1H-imidazol-2-yl]-piperazine is a chemical compound that belongs to the class of imidazole derivatives. It is characterized by the presence of a fluorophenyl group attached to an imidazole ring, which is further connected to a piperazine moiety.

Preparation Methods

The synthesis of 1-[1-(2-Fluoro-phenyl)-1H-imidazol-2-yl]-piperazine typically involves the following steps:

Chemical Reactions Analysis

1-[1-(2-Fluoro-phenyl)-1H-imidazol-2-yl]-piperazine undergoes various chemical reactions, including:

Scientific Research Applications

1-[1-(2-Fluoro-phenyl)-1H-imidazol-2-yl]-piperazine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-[1-(2-Fluoro-phenyl)-1H-imidazol-2-yl]-piperazine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact mechanism of action can vary depending on the specific application and target .

Comparison with Similar Compounds

1-[1-(2-Fluoro-phenyl)-1H-imidazol-2-yl]-piperazine can be compared with other similar compounds, such as:

Properties

IUPAC Name

1-[1-(2-fluorophenyl)imidazol-2-yl]piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15FN4/c14-11-3-1-2-4-12(11)18-10-7-16-13(18)17-8-5-15-6-9-17/h1-4,7,10,15H,5-6,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJCILBRYXOSJPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=NC=CN2C3=CC=CC=C3F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15FN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101232607
Record name 1-[1-(2-Fluorophenyl)-1H-imidazol-2-yl]piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101232607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1019108-42-9
Record name 1-[1-(2-Fluorophenyl)-1H-imidazol-2-yl]piperazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1019108-42-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[1-(2-Fluorophenyl)-1H-imidazol-2-yl]piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101232607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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